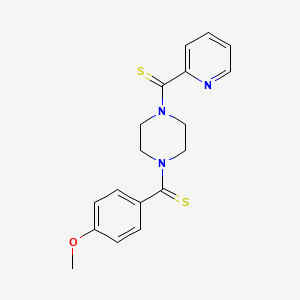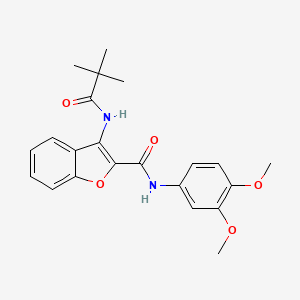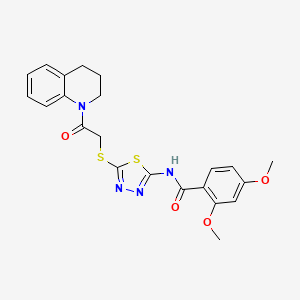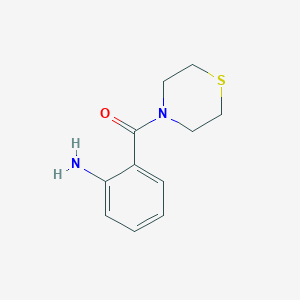
2-(Thiomorpholine-4-carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiomorpholine-4-carbonyl)aniline is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 . It is also known by its IUPAC name, 2-(4-thiomorpholinylcarbonyl)phenylamine . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of anilines, including 2-(Thiomorpholine-4-carbonyl)aniline, often involves the nitration-reduction pathway . This method involves replacing a carbon-hydrogen bond in benzene with a carbon-nitrogen bond, producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis
The InChI code for 2-(Thiomorpholine-4-carbonyl)aniline is 1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
2-(Thiomorpholine-4-carbonyl)aniline is a powder that is stored at room temperature . It has a molecular weight of 222.31 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Thiomorpholine derivatives have been explored for their antimicrobial properties, with studies detailing the synthesis of these compounds and testing their effectiveness against various microorganisms. For instance, research focused on developing potent bioactive molecules with antimicrobial properties involves the preparation of thiomorpholine derivatives through nucleophilic substitution reactions. These derivatives exhibited antimicrobial activity, indicating their potential as therapeutic agents (D. Kardile & N. Kalyane, 2010).
Catalytic Applications
- Palladium-phenanthroline catalyzed processes, such as the carbonylation of nitroarenes to diarylureas and the carbonylation reaction of nitrobenzene to methyl phenylcarbamate, highlight the utility of related compounds in catalysis. These studies reveal how modifications in the reaction conditions and the addition of specific ligands or acids can influence the rate, selectivity, and efficiency of the catalytic process (M. Gasperini et al., 2005; M. Gasperini et al., 2003).
Corrosion Inhibition
- Studies on the adsorption and corrosion inhibition properties of synthesized compounds on metal surfaces in acidic environments demonstrate the potential of thiomorpholine derivatives as corrosion inhibitors. Such research is crucial for developing more effective and environmentally friendly corrosion protection strategies for various industries (D. Daoud et al., 2014).
Medicinal Chemistry
- The synthesis of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry underscores the versatility and importance of thiomorpholine derivatives in drug development. These compounds have shown interesting biological profiles, making them valuable in the search for new therapeutic agents (Daniel P. Walker & D. J. Rogier, 2013).
Organic Synthesis
- The development of methodologies for the synthesis of complex organic molecules, including the use of thiomorpholine derivatives as intermediates or catalysts, highlights the role of these compounds in advancing organic chemistry. For example, the dimethylformamide-mediated aminocarbonylation of aryl bromides to produce aryl amides showcases the application of related chemistry in the synthesis of valuable organic compounds (Y. Wan et al., 2002).
Eigenschaften
IUPAC Name |
(2-aminophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVONXCOUFYWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholine-4-carbonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)
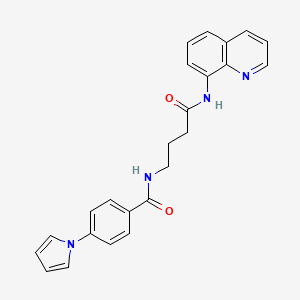
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)
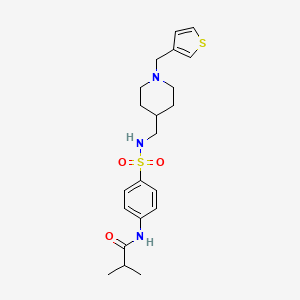
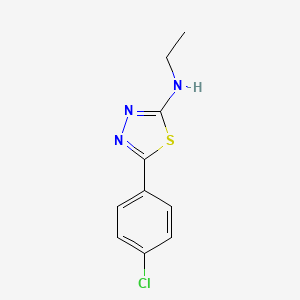
![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)
![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)
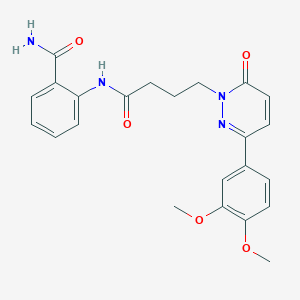
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)
